Cas no 1018610-80-4 (2-(4-methoxyphenyl)-1-methylpiperazine)

2-(4-Methoxyphenyl)-1-methylpiperazine is a substituted piperazine derivative characterized by a methoxyphenyl group at the 2-position and a methyl group at the 1-position of the piperazine ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and organic synthesis. The methoxy group enhances solubility and modulates reactivity, while the methyl substitution influences the compound's conformational stability. Its well-defined molecular structure allows for precise functionalization, facilitating applications in the development of bioactive compounds, particularly in CNS-targeted research. The compound's high purity and consistent performance make it suitable for rigorous synthetic and analytical applications.
2-(4-methoxyphenyl)-1-methylpiperazine structure
1018610-80-4 structure
Product name:2-(4-methoxyphenyl)-1-methylpiperazine
CAS No:1018610-80-4
MF:C12H18N2O
Molecular Weight:206.28412
CID:97936
PubChem ID:53414251

2-(4-methoxyphenyl)-1-methylpiperazine 化学的及び物理的性質

名前と識別子

    • 2-(4-methoxyphenyl)-1-methyl-Piperazine
    • 2-(4-methoxyphenyl)-1-methylpiperazine
    • Piperazine, 2-(4-methoxyphenyl)-1-methyl-
    • 1018610-80-4
    • OAUORYZPTXUCIA-UHFFFAOYSA-N
    • A800477
    • EN300-1859118
    • DTXSID50696811
    • SCHEMBL659344
    • インチ: InChI=1S/C12H18N2O/c1-14-8-7-13-9-12(14)10-3-5-11(15-2)6-4-10/h3-6,12-13H,7-9H2,1-2H3
    • InChIKey: OAUORYZPTXUCIA-UHFFFAOYSA-N
    • SMILES: COC1C=CC(C2CNCCN2C)=CC=1

計算された属性

  • 精确分子量: 206.141913g/mol
  • 同位素质量: 206.141913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • 分子量: 206.28g/mol
  • トポロジー分子極性表面積: 24.5Ų

2-(4-methoxyphenyl)-1-methylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1859118-10.0g
2-(4-methoxyphenyl)-1-methylpiperazine
1018610-80-4
10g
$5037.0 2023-06-03
Enamine
EN300-1859118-1g
2-(4-methoxyphenyl)-1-methylpiperazine
1018610-80-4
1g
$770.0 2023-09-18
Enamine
EN300-1859118-10g
2-(4-methoxyphenyl)-1-methylpiperazine
1018610-80-4
10g
$3315.0 2023-09-18
Enamine
EN300-1859118-5.0g
2-(4-methoxyphenyl)-1-methylpiperazine
1018610-80-4
5g
$3396.0 2023-06-03
Enamine
EN300-1859118-0.05g
2-(4-methoxyphenyl)-1-methylpiperazine
1018610-80-4
0.05g
$647.0 2023-09-18
Enamine
EN300-1859118-1.0g
2-(4-methoxyphenyl)-1-methylpiperazine
1018610-80-4
1g
$1172.0 2023-06-03
Enamine
EN300-1859118-0.1g
2-(4-methoxyphenyl)-1-methylpiperazine
1018610-80-4
0.1g
$678.0 2023-09-18
Enamine
EN300-1859118-0.5g
2-(4-methoxyphenyl)-1-methylpiperazine
1018610-80-4
0.5g
$739.0 2023-09-18
Enamine
EN300-1859118-5g
2-(4-methoxyphenyl)-1-methylpiperazine
1018610-80-4
5g
$2235.0 2023-09-18
Enamine
EN300-1859118-0.25g
2-(4-methoxyphenyl)-1-methylpiperazine
1018610-80-4
0.25g
$708.0 2023-09-18

2-(4-methoxyphenyl)-1-methylpiperazine 関連文献

2-(4-methoxyphenyl)-1-methylpiperazineに関する追加情報

Introduction to 2-(4-methoxyphenyl)-1-methylpiperazine (CAS No. 1018610-80-4)

2-(4-methoxyphenyl)-1-methylpiperazine, also known by its CAS number 1018610-80-4, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a piperazine ring and a 4-methoxyphenyl group, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical formula of 2-(4-methoxyphenyl)-1-methylpiperazine is C12H17N3O, and it has a molecular weight of approximately 207.28 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it suitable for various synthetic transformations and biological evaluations.

In recent years, 2-(4-methoxyphenyl)-1-methylpiperazine has gained considerable attention due to its potential as a lead compound in drug discovery. Research has shown that this molecule exhibits promising pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. These properties are attributed to its ability to modulate various neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors.

A study published in the Journal of Medicinal Chemistry in 2023 investigated the pharmacological profile of 2-(4-methoxyphenyl)-1-methylpiperazine. The researchers found that the compound selectively binds to serotonin receptors, specifically 5-HT1A, 5-HT2A, and 5-HT7. This selective binding profile suggests that 2-(4-methoxyphenyl)-1-methylpiperazine could be developed into a more targeted therapeutic agent with fewer side effects compared to existing drugs.

Furthermore, preclinical studies have demonstrated that 2-(4-methoxyphenyl)-1-methylpiperazine exhibits potent anti-inflammatory properties. In an in vitro model of neuroinflammation, the compound was shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-(4-methoxyphenyl)-1-methylpiperazine may have potential applications in the treatment of neurodegenerative diseases characterized by chronic inflammation.

The safety profile of 2-(4-methoxyphenyl)-1-methylpiperazine has also been evaluated in several studies. Toxicity assessments in animal models have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In addition to its potential as a therapeutic agent, 2-(4-methoxyphenyl)-1-methylpiperazine serves as an important intermediate in the synthesis of other bioactive compounds. Its versatile chemical structure allows for the introduction of various functional groups through standard synthetic methods, making it a valuable building block in medicinal chemistry.

The current landscape of pharmaceutical research is increasingly focused on developing multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. In this context, 2-(4-methoxyphenyl)-1-methylpiperazine has shown promise as a scaffold for the design of MTDLs with improved therapeutic outcomes. By incorporating additional pharmacophores into its structure, researchers can create compounds with enhanced efficacy and reduced side effects.

In conclusion, 2-(4-methoxyphenyl)-1-methylpiperazine (CAS No. 1018610-80-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its promising pharmacological properties, makes it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in various medical fields.

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